molecular formula C11H12F3NO B13956015 4-((Cyclopropyl(trifluoromethyl)amino)methyl)phenol

4-((Cyclopropyl(trifluoromethyl)amino)methyl)phenol

Cat. No.: B13956015
M. Wt: 231.21 g/mol
InChI Key: WOEPBJQJJUDJJG-UHFFFAOYSA-N
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Description

4-((Cyclopropyl(trifluoromethyl)amino)methyl)phenol is an organic compound that features a phenol group substituted with a cyclopropyl(trifluoromethyl)amino group. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Cyclopropyl(trifluoromethyl)amino)methyl)phenol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclopropylamine with trifluoromethyl iodide to form cyclopropyl(trifluoromethyl)amine. This intermediate is then reacted with 4-hydroxybenzaldehyde under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-((Cyclopropyl(trifluoromethyl)amino)methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding cyclopropyl(trifluoromethyl)aminomethyl derivatives.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include quinones, reduced aminomethyl derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-((Cyclopropyl(trifluoromethyl)amino)methyl)phenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-((Cyclopropyl(trifluoromethyl)amino)methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes and proteins, affecting their activity. The cyclopropyl(trifluoromethyl)amino group can interact with hydrophobic pockets in proteins, influencing their conformation and function. These interactions can modulate various cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenol: This compound is similar in structure but lacks the cyclopropylamino group.

    Cyclopropylamine: This compound contains the cyclopropyl group but lacks the phenol and trifluoromethyl groups.

Uniqueness

4-((Cyclopropyl(trifluoromethyl)amino)methyl)phenol is unique due to the presence of both the cyclopropyl(trifluoromethyl)amino group and the phenol group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

4-[[cyclopropyl(trifluoromethyl)amino]methyl]phenol

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)15(9-3-4-9)7-8-1-5-10(16)6-2-8/h1-2,5-6,9,16H,3-4,7H2

InChI Key

WOEPBJQJJUDJJG-UHFFFAOYSA-N

Canonical SMILES

C1CC1N(CC2=CC=C(C=C2)O)C(F)(F)F

Origin of Product

United States

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